2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone
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Overview
Description
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a chloro substituent at the 2-position and an ethanone group at the 1-position
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,5-a]pyridine structures have been reported to interact with various targets, such as cholinesterase enzymes , and have been used to form complexes with FeII, CoII, and NiII ions .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been known to exhibit a broad range of chemical and biological properties . They have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which show different coordination environments .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar imidazo[1,5-a]pyridine structures have demonstrated various biological activities, such as cholinesterase inhibition , and have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which have shown catalytic properties .
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under solvothermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate, followed by acylation with ethanoyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Solvent recovery and recycling, as well as purification steps like crystallization or chromatography, are also integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Products include 2-amino-1-imidazo[1,5-a]pyridin-1-yl-ethanone.
Oxidation: The major product is 2-chloro-1-imidazo[1,5-a]pyridin-1-yl-acetic acid.
Reduction: The major product is 2-chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanol.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound can be used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-imidazo[1,2-a]pyridin-1-yl-ethanone: Similar structure but different positioning of the nitrogen atoms in the imidazo ring.
2-Bromo-1-imidazo[1,5-a]pyridin-1-yl-ethanone: Similar structure with a bromo substituent instead of chloro.
1-Imidazo[1,5-a]pyridin-1-yl-ethanone:
Uniqueness
2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets or other molecules are required.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDIBCIERXEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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